2,4-DIETHYL 5-(2-{[4-(3-CHLOROPHENYL)-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
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Overview
Description
2,4-DIETHYL 5-(2-{[4-(3-CHLOROPHENYL)-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that features a variety of functional groups, including a triazole ring, a thiophene ring, and multiple ester and amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 5-(2-{[4-(3-CHLOROPHENYL)-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic synthesis. Key steps may include:
- Formation of the triazole ring through a cyclization reaction.
- Introduction of the 3-chlorophenyl group via a substitution reaction.
- Attachment of the 4-nitrobenzoyl group through an amide bond formation.
- Coupling of the thiophene ring with the triazole derivative.
- Esterification to introduce the diethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 5-(2-{[4-(3-CHLOROPHENYL)-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of amine derivatives.
Reduction: Formation of carboxylic acids and alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 5-(2-{[4-(3-CHLOROPHENYL)-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE would depend on its specific application. For example, if used as a drug, it might inhibit a particular enzyme or receptor pathway. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 5-[[2-[[4-(3-chlorophenyl)-5-[[(4-aminobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
- Diethyl 5-[[2-[[4-(3-bromophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Uniqueness
The unique combination of functional groups in 2,4-DIETHYL 5-(2-{[4-(3-CHLOROPHENYL)-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE may confer specific properties, such as enhanced binding affinity to biological targets or improved stability under certain conditions.
Properties
IUPAC Name |
diethyl 5-[[2-[[4-(3-chlorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN6O8S2/c1-4-43-27(39)23-16(3)24(28(40)44-5-2)46-26(23)32-22(37)15-45-29-34-33-21(35(29)20-8-6-7-18(30)13-20)14-31-25(38)17-9-11-19(12-10-17)36(41)42/h6-13H,4-5,14-15H2,1-3H3,(H,31,38)(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRKENVJUZEUBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN6O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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